Product packaging for 4,5,6,7-tetrahydro-1H-indazol-6-ol(Cat. No.:CAS No. 1384428-92-5)

4,5,6,7-tetrahydro-1H-indazol-6-ol

Cat. No.: B1377001
CAS No.: 1384428-92-5
M. Wt: 138.17 g/mol
InChI Key: MZVXLRJQSAHYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5,6,7-tetrahydro-1H-indazol-6-ol (Molecular Formula: C7H10N2O) is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The tetrahydroindazole core is a privileged structure in drug discovery, known for its wide range of potential pharmacological activities . This specific hydroxy-substituted derivative serves as a key synthetic intermediate for developing novel bioactive molecules. Research into analogous tetrahydroindazole compounds has demonstrated their utility as potent and selective ligands for the sigma-2 receptor, a protein target implicated in cancer cell proliferation and central nervous system (CNS) disorders . Furthermore, molecular manipulation of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has yielded potent inhibitors of human neutrophil elastase (HNE), a protease target for inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) . Derivatives based on similar structures have also shown immunomodulatory potential, with one study reporting a benzimidazole-tetrahydroindazole conjugate that inhibited T-cell proliferation by interfering with H+/K+-ATPase activity . The indazole pharmacophore is a recognized feature in several commercially available anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib, highlighting the therapeutic relevance of this structural class . As a building block, this compound provides researchers with a versatile template for the design and synthesis of new kinase inhibitors, protease inhibitors, and receptor ligands. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B1377001 4,5,6,7-tetrahydro-1H-indazol-6-ol CAS No. 1384428-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h4,6,10H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVXLRJQSAHYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-92-5
Record name 4,5,6,7-tetrahydro-1H-indazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4,5,6,7 Tetrahydro 1h Indazol 6 Ol and Its Derivatives

Classical and Contemporary Approaches to Tetrahydroindazole (B12648868) Synthesis

The formation of the 4,5,6,7-tetrahydro-1H-indazole ring system is primarily achieved through cyclization reactions that build the pyrazole (B372694) ring onto a pre-existing six-membered carbocycle.

Cyclocondensation Reactions Employing Cyclohexanone (B45756) Derivatives

A foundational and widely utilized strategy for constructing the tetrahydroindazole skeleton involves the cyclocondensation of cyclohexanone derivatives, particularly those containing a 1,3-dicarbonyl moiety, with hydrazine (B178648). This classical approach remains a robust method for accessing this class of compounds.

The reaction typically begins with a 1,3-cyclohexanedione (B196179) derivative, which serves as the A-ring precursor. Treatment of this diketone with hydrazine hydrate (B1144303) in an acidic medium initiates a condensation reaction, followed by cyclization and dehydration to form the fused pyrazole ring. This process efficiently yields the 4,5,6,7-tetrahydro-1H-indazole core. A notable example is the synthesis of multi-substituted 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone derivatives, which are prepared by reacting the corresponding multi-substituted cyclohexanone derivatives with hydrazine hydrate in a methanol (B129727) solvent with an acid catalyst.

The versatility of the starting cyclohexanone allows for the introduction of various substituents onto the carbocyclic ring prior to cyclization, enabling the creation of a diverse library of derivatives. These cyclohexanone precursors are themselves accessible through numerous well-established synthetic routes, such as the Robinson annulation or the Dieckmann condensation.

Hydrazine-Mediated Cyclization Routes

Hydrazine-mediated cyclization is the cornerstone of many tetrahydroindazole syntheses, providing the two essential nitrogen atoms for the pyrazole ring. In the context of cyclohexanone-based syntheses, hydrazine hydrate (H₂N-NH₂·H₂O) or phenylhydrazine (B124118) are the most common reagents. The initial step is the nucleophilic attack of one nitrogen atom of hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl substrate, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, leading to a heterocyclic intermediate that readily dehydrates to form the stable aromatic pyrazole ring of the indazole system.

Contemporary advancements in hydrazine-mediated cyclizations sometimes employ metal catalysts to enhance efficiency and control. For instance, copper-mediated cyclization reactions, while demonstrated on different substrates like enediynones to form pyrazolo[1,5-a]pyridines, highlight a modern approach where metal catalysts can facilitate N-N bond formation or subsequent cyclization steps under milder conditions.

Transformations Involving 2-Halogenobenzoic Acids

While less direct for synthesizing the saturated tetrahydro- derivative, methods starting from aromatic precursors like 2-halogenobenzoic acids are fundamental to forming the parent indazole ring system. These routes typically require subsequent reduction to yield the tetrahydro-scaffold. A common strategy involves the conversion of the 2-halobenzoic acid to a more reactive derivative, such as a 2-halobenzonitrile or 2-halobenzaldehyde.

For example, 2-halobenzonitriles can undergo a copper-catalyzed coupling reaction with hydrazine derivatives to produce 3-aminoindazoles. organic-chemistry.org Similarly, a palladium-catalyzed process can convert 2-bromobenzonitriles to 3-aminoindazoles via reaction with benzophenone (B1666685) hydrazone followed by acidic workup. organic-chemistry.org Another approach uses a copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to regioselectively synthesize 2H-indazoles. organic-chemistry.org

Once the aromatic indazole is formed through these methods, a subsequent hydrogenation step is necessary to produce the 4,5,6,7-tetrahydro-1H-indazole skeleton. This reduction is typically achieved using standard catalytic hydrogenation conditions, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Regioselective Synthesis and Isomer Control in Tetrahydroindazole Systems

A significant challenge in indazole synthesis is controlling the regioselectivity to obtain the desired 1H- or 2H-tautomer. The nitrogen atom of the pyrazole ring bearing a hydrogen atom can be at either the 1- or 2-position, leading to two distinct isomers with different chemical and physical properties.

Strategies for Achieving 1H- and 2H-Tetrahydroindazole Selectivity

The formation of either the 1H- or 2H-indazole isomer is highly dependent on the substitution pattern of the hydrazine reagent and the reaction mechanism.

Unsubstituted Hydrazine : When using unsubstituted hydrazine (H₂N-NH₂), the reaction with an unsymmetrical 1,3-diketone can potentially lead to a mixture of two regioisomers. However, the resulting product is typically the 1H-tautomer, which is generally the more thermodynamically stable form. This isomer can exist in equilibrium with its 2H-counterpart.

Substituted Hydrazines : The use of a monosubstituted hydrazine (R-NHNH₂) is a key strategy for directing regioselectivity. The substituent dictates the final position of the N-R bond. For example, palladium-catalyzed synthesis using 2-bromobenzyl bromides and arylhydrazines can be controlled to regioselectively yield 2-aryl-substituted 2H-indazoles. organic-chemistry.org The choice of catalyst and ligands plays a crucial role in steering the intramolecular N-arylation to the desired nitrogen atom.

One-Pot Reductive Cyclization : Modern methods, such as the Cadogan reductive cyclization, offer high regioselectivity for 2H-indazoles. organic-chemistry.org This one-pot process involves the condensation of an o-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization with a phosphine (B1218219) reagent to selectively yield the 2H-indazole. organic-chemistry.org

Impact of Reaction Conditions on Isomeric Product Distribution

The ratio of 1H- to 2H-isomers can be significantly influenced by the reaction conditions, which govern whether the reaction is under kinetic or thermodynamic control.

Thermodynamic vs. Kinetic Control : The 1H-indazole is generally the thermodynamically more stable isomer due to factors like aromaticity and hydrogen bonding capabilities. The 2H-indazole is often the kinetic product, meaning it is formed faster but is less stable. mdpi.com

Thermodynamic Control : Reactions run at higher temperatures for longer durations allow the system to reach equilibrium. Under these conditions, the more stable thermodynamic product, the 1H-isomer, will be the major product.

Kinetic Control : Lower reaction temperatures and shorter reaction times prevent the system from reaching equilibrium. If the activation energy for the formation of the 2H-isomer is lower, it will form faster and be the predominant product under these conditions.

The choice of base and solvent also plays a critical role. In the deprotonation of an unsymmetrical ketone, a classic analogy, a sterically hindered base at low temperatures favors the formation of the kinetic enolate (from the more accessible proton), whereas a stronger, smaller base at higher temperatures allows for equilibration to the more stable thermodynamic enolate. A similar principle applies to indazole synthesis, where the reaction conditions can be tuned to favor the formation of one isomer over the other.

Research Findings on Synthetic Derivatives

The following table summarizes the synthesis of a series of tetrahydroindazole derivatives, illustrating the practical application of the cyclocondensation methodology.

Compound IDStarting MaterialReagentProduct
5A-5JMulti-substituted cyclohexanone derivatives (4a-4j)Hydrazine Hydrate1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone derivatives

Advanced Synthetic Transformations for Functionalization of 4,5,6,7-tetrahydro-1H-indazol-6-ol Analogues

Hydroxylation and Subsequent Derivatization Strategies

The introduction and subsequent modification of hydroxyl groups on the saturated carbocyclic ring of tetrahydroindazoles are crucial for modulating their physicochemical properties, such as solubility and their ability to form hydrogen bonds.

A notable example is the synthesis of 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives. jmchemsci.com In this multi-step synthesis, the hydroxyl group is an integral part of the starting cyclohexanone precursor, which undergoes cyclization with hydrazine hydrate to form the tetrahydroindazole core. jmchemsci.com This approach highlights the feasibility of constructing the hydroxylated scaffold from appropriately functionalized starting materials.

While direct hydroxylation of the pre-formed tetrahydroindazole ring is not extensively documented, general methods for the hydroxylation of saturated heterocyclic rings could be applied. nih.gov These might include transition metal-catalyzed oxidations or enzymatic transformations.

Once the hydroxyl group is in place, as in this compound, it offers a reactive handle for a multitude of derivatization reactions to explore structure-activity relationships. Common strategies for derivatizing secondary cyclic alcohols involve acylation or etherification. libretexts.orgnih.gov

Table 1: Potential Derivatization Reactions for the Hydroxyl Group

Reaction TypeReagent ClassResulting Functional Group
EsterificationAcyl chlorides, AnhydridesEster
EtherificationAlkyl halides (in presence of a base)Ether
Carbonate formationChloroformatesCarbonate
SulfonationSulfonyl chloridesSulfonate ester

These derivatization reactions can be used to introduce a wide array of substituents, thereby modifying the lipophilicity, steric profile, and electronic properties of the parent molecule. researchgate.net

Introduction of Acylamino and Amino Substituents via Ritter Reaction

The Ritter reaction is a powerful method for converting alcohols or alkenes into N-alkyl amides using a nitrile in the presence of a strong acid. chim.itopenochem.orgnrochemistry.comwikipedia.org The reaction proceeds through a carbocation intermediate which is trapped by the nitrile, followed by hydrolysis to yield the corresponding amide. openochem.orgnrochemistry.com This reaction is particularly well-suited for secondary and tertiary alcohols, which can readily form stable carbocations. nrochemistry.compearson.com

Given that this compound is a secondary alcohol, it is a plausible substrate for the Ritter reaction. Treatment with a nitrile (R-C≡N) in the presence of a strong acid could lead to the formation of a 6-acylamino-4,5,6,7-tetrahydro-1H-indazole derivative. The resulting amide can then be hydrolyzed to provide the corresponding 6-amino-4,5,6,7-tetrahydro-1H-indazole.

While specific examples of the Ritter reaction on the this compound scaffold are not prominent in the literature, a patent describes the synthesis of amino-substituted 4,5,6,7-tetrahydro-1H(or 2H)-indazoles through a different route. This method involves the reaction of 4-acetamidocyclohexanone with dimethylformamide dimethyl acetal, followed by cyclization with hydrazine.

Scaffold Diversification through Substituent Incorporation

The functionalization of the 4,5,6,7-tetrahydro-1H-indazole core at various positions is a key strategy for creating diverse chemical libraries for biological screening. Substituents can be introduced at the nitrogen atoms of the pyrazole ring or at the carbon atoms of the fused carbocycle.

Research has demonstrated the feasibility of introducing a range of substituents at different positions of the tetrahydroindazole scaffold. These modifications can significantly impact the biological activity of the resulting compounds.

Table 2: Examples of Substituent Incorporation on the Tetrahydroindazole Scaffold

Position of SubstitutionIncorporated SubstituentSynthetic MethodReference
N1PropylAlkylation nih.gov
N1Heteroaromatic rings (pyrimidine, pyrazine, pyridyl, thiazole, benzothiazole)Reaction with corresponding hydrazinyl-heteroarole
C3PhenylSuzuki-Miyaura cross-coupling mdpi.com
C3CarbohydrazideReaction of the corresponding ester with hydrazine chemicalbook.com
C7Azido (B1232118)Substitution reaction with sodium azide
C7AminoHydrogenation of the azido group
C7PhenylthioSubstitution reaction

Structural Elucidation and Spectroscopic Characterization of 4,5,6,7 Tetrahydro 1h Indazol 6 Ol Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled detail about the chemical environment of magnetically active nuclei.

Multinuclear NMR (¹H, ¹³C, ¹⁴N, ¹⁵N) for Isomer Differentiation and Structural Confirmation

Multinuclear NMR provides a comprehensive picture of the molecular structure. While specific NMR data for 4,5,6,7-tetrahydro-1H-indazol-6-ol is not extensively detailed in publicly available literature, the principles of NMR spectroscopy allow for the prediction and interpretation of its spectral features based on related structures. uni.luchemsynthesis.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The aromatic proton on the pyrazole (B372694) ring, the proton attached to the hydroxyl group, and the various protons on the tetrahydro-fused ring system would each have characteristic chemical shifts and coupling patterns. The number of signals, their integration, and multiplicity are key to distinguishing between potential isomers. youtube.comazom.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, or attached to a heteroatom). nih.govresearchgate.net

¹⁴N and ¹⁵N NMR: Nitrogen NMR, particularly the more sensitive ¹⁵N isotope, is invaluable for characterizing nitrogen-containing heterocycles like indazoles. ipb.ptresearchgate.net The chemical shifts of the two nitrogen atoms in the pyrazole ring can confirm their respective positions and bonding environments, which is crucial for differentiating between 1H- and 2H-tautomers and other constitutional isomers. nih.govresearchgate.netnih.gov For instance, studies on related N-substituted indazoles have demonstrated the power of ¹⁵N NMR in resolving structural ambiguities. nih.gov

Interactive Data Table: Predicted NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift (ppm)Notes
¹H (Aromatic CH)7.0 - 8.5Dependent on tautomeric form and solvent.
¹H (Aliphatic CH)1.5 - 4.0Protons on the six-membered ring.
¹H (OH)VariableBroad signal, position dependent on concentration and solvent.
¹³C (Aromatic)110 - 150Carbons of the pyrazole ring.
¹³C (Aliphatic)20 - 70Carbons of the six-membered ring, with the carbon bearing the -OH group appearing more downfield.
¹⁵NVariableChemical shifts are sensitive to the position of the proton on the nitrogen (1H vs. 2H tautomer).

Spectroscopic Signatures of Tetrahydroindazole (B12648868) Tautomers

Indazole systems can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on either the N1 or N2 nitrogen atom of the pyrazole ring. NMR spectroscopy is a powerful tool for studying this tautomeric equilibrium in solution. researchgate.netresearchgate.net

The chemical shifts of both protons and carbons are sensitive to the tautomeric state. For example, the chemical shift of the C3 and C7a carbons, as well as the proton on the pyrazole ring, will differ significantly between the 1H- and 2H-forms. researchgate.net In some cases, depending on the solvent and temperature, the exchange between tautomers can be slow on the NMR timescale, allowing for the observation of distinct signals for each form. researchgate.net Conversely, rapid exchange results in averaged signals. By comparing the observed spectra with those of model compounds where the tautomerism is blocked (e.g., by N-alkylation), the predominant tautomer in solution can be identified. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a characteristic "fingerprint" that is useful for identifying functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H stretch: A moderate to sharp band around 3100-3500 cm⁻¹, corresponding to the N-H bond of the pyrazole ring.

C-H stretches: Bands below 3000 cm⁻¹ for the sp³ hybridized carbons of the saturated ring and potentially above 3000 cm⁻¹ for the sp² C-H of the pyrazole ring.

C=N and C=C stretches: Absorptions in the 1450-1650 cm⁻¹ region, characteristic of the pyrazole ring system.

C-O stretch: A band in the 1000-1250 cm⁻¹ region.

Analysis of these bands confirms the presence of the key functional groups within the molecule. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3200-3600Broad
N-H (pyrazole)3100-3500Medium
C-H (aliphatic)2850-2960Strong
C=N/C=C (aromatic)1450-1650Medium-Weak
C-O (alcohol)1000-1250Medium-Strong

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₇H₁₀N₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming its molecular formula. uni.lu The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for related indazole structures can help in piecing together the molecular structure. nih.govnist.gov For the parent compound, 4,5,6,7-tetrahydro-1H-indazole, prominent peaks in its mass spectrum have been observed at m/z values of 122 (molecular ion), 121, 95, 94, and 39. nih.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Computational Chemistry and Theoretical Studies on 4,5,6,7 Tetrahydro 1h Indazol 6 Ol

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule. These calculations can predict various parameters, including tautomeric preferences, reaction mechanisms, and spectroscopic data, which are vital for characterizing a compound like 4,5,6,7-tetrahydro-1H-indazol-6-ol.

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers is a critical factor influencing the compound's chemical reactivity and biological activity. Density Functional Theory (DFT) has been effectively employed to study the tautomerism of indazole derivatives. For the parent 1H-indazole, DFT calculations at the B3LYP/6-311++G(d,p) level indicated that the 1-substituted isomer is more stable than the 2-substituted isomer by approximately 20 kJ·mol⁻¹. Similar studies on related systems, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have also utilized DFT to establish the most stable tautomeric forms, showing good agreement with experimental data.

In the case of this compound, the tautomeric equilibrium between the 1H and 2H forms is expected to be a key determinant of its properties. The presence of the hydroxyl group on the tetrahydro ring can further influence this equilibrium through intramolecular hydrogen bonding. DFT calculations would be instrumental in quantifying the energy differences between the tautomers and identifying the most stable form in various environments (gas phase and solution).

Furthermore, DFT can elucidate reaction mechanisms involving the tetrahydroindazole (B12648868) scaffold. For instance, the reaction of NH-indazoles with formaldehyde (B43269) has been studied, and the mechanism for the formation of N1-CH2OH derivatives was determined with the aid of theoretical calculations.

Table 1: Theoretical Tautomer Stability in Related Indazole Systems

Compound/SystemMethodFindingReference
1H-IndazoleB3LYP/6-311++G(d,p)1H-tautomer is more stable than 2H-tautomer by ~20 kJ·mol⁻¹
1,5,6,7-tetrahydro-4H-indazol-4-onesB3LYP/6-31G**The most stable tautomer was established and agreed with experimental data
Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-oneDFTExistence of two tautomeric forms confirmed by spectroscopic and quantum chemical methods

This table presents data for related indazole systems to infer potential tautomeric behavior of this compound.

The prediction of spectroscopic parameters is a powerful application of quantum chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. Theoretical calculations of NMR parameters for indazole and its derivatives have provided a solid foundation for interpreting experimental data. For instance, GIAO calculations at the B3LYP/6-311++G(d,p) level have been successfully used to support experimental NMR observations for (1H-indazol-1-yl)methanol derivatives.

For this compound, GIAO calculations would be invaluable for assigning the ¹H and ¹³C NMR signals, especially for distinguishing between the different tautomers and conformers. By comparing the theoretically predicted chemical shifts with experimental spectra, the predominant tautomeric form and the three-dimensional structure of the molecule in solution can be confirmed.

Molecular Modeling and Docking Simulations for Target Engagement

Molecular modeling and docking simulations are pivotal in structure-based drug design, enabling the prediction of how a ligand like this compound might interact with a biological target.

The tetrahydroindazole scaffold is present in molecules that have been investigated as inhibitors of various enzymes and receptors.

DNA Gyrase: Structurally related 4,5,6,7-tetrahydrobenzo[1,2-d]thiazoles have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme. Molecular docking studies have been crucial in understanding the binding modes of these inhibitors within the ATP-binding site of E. coli DNA gyrase. These studies provide a basis for optimizing such compounds to achieve potent antibacterial activity. Given the structural similarity, it is plausible that this compound could also interact with the ATP-binding site of DNA gyrase. Docking simulations would be necessary to explore this hypothesis and predict the specific binding interactions.

5-HT2C Receptor: The serotonin (B10506) 5-HT2C receptor is a target for drugs treating obesity and psychiatric disorders. Molecular docking and dynamics simulations have been used to investigate the binding of various ligands to this receptor, revealing key interactions that determine agonist or inverse agonist activity. The tetrahydroindazole moiety could potentially fit into the binding pocket of the 5-HT2C receptor, and docking studies would be essential to predict its binding affinity and mode of interaction.

EZH2/EZH1: Enhancer of zeste homolog 2 (EZH2) and EZH1 are histone methyltransferases that are attractive targets in oncology. Molecular docking has been employed to identify and optimize inhibitors of EZH2. Docking simulations could assess the potential of this compound to bind to the active site of EZH2 or EZH1, providing a rationale for its potential development as an anticancer agent.

The prediction of specific molecular interactions is a key outcome of docking simulations. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex.

For this compound, the hydroxyl group and the NH and N atoms of the indazole ring are potential hydrogen bond donors and acceptors. Docking studies would aim to identify key amino acid residues in the active sites of target proteins that can form favorable interactions with these functional groups. For example, in the context of DNA gyrase, the interactions with key residues in the ATP-binding pocket would be of primary interest. Similarly, for the 5-HT2C receptor, interactions with specific transmembrane residues would be crucial for binding and activity.

Table 2: Potential Molecular Interactions of the Tetrahydroindazole Scaffold with Biological Targets

Target ProteinPotential Interacting Residues/InteractionsReference (for related scaffolds)
DNA GyraseInteractions within the ATP-binding site, hydrogen bonding with the protein backbone and key residues.
5-HT2C ReceptorHydrogen bonding with serine residues, interactions with aromatic residues in the binding pocket.
EZH2/EZH1Hydrogen bonding with key residues such as HIS307.

This table summarizes potential interactions based on studies of structurally related compounds.

Conformational Analysis and Energetic Landscapes of Tetrahydroindazole Systems

The tetrahydro ring in this compound is conformationally flexible. Understanding the preferred conformations and the energetic barriers between them is crucial, as the conformation of the molecule can significantly impact its ability to bind to a biological target.

Biological Activities and Pharmacological Insights of 4,5,6,7 Tetrahydro 1h Indazol 6 Ol Derivatives

Anti-inflammatory Properties and Mechanistic Investigations

Derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold have demonstrated notable anti-inflammatory effects, attributable to their interaction with key components of the inflammatory cascade.

Modulatory Effects on Inflammatory Pathways and Mediators

Scientific investigations have identified several mechanisms through which tetrahydro-indazole derivatives exert their anti-inflammatory action. A primary pathway involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Docking studies have been employed to identify potential lead compounds by simulating their binding to the catalytic site of COX-2. nih.govnih.gov This targeted inhibition helps to reduce the inflammatory response.

Another significant target for these derivatives is human neutrophil elastase (HNE), a serine protease released by neutrophils at sites of inflammation. HNE contributes to tissue damage and perpetuates the inflammatory cycle. A series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been developed and shown to be potent, competitive inhibitors of HNE, with inhibition constants (Kᵢ) in the low nanomolar range (6–35 nM). These findings suggest that the tetrahydro-indazole core is a suitable framework for designing effective HNE inhibitors.

Table 1: Inhibition of Inflammatory Mediators by Tetrahydro-Indazole Derivatives
Compound ClassTargetActivityReference
2,3-disubstituted tetrahydro-2H-indazolesCOX-2Identified as potential inhibitors via docking studies nih.govnih.gov
1,5,6,7-tetrahydro-4H-indazol-4-onesHuman Neutrophil Elastase (HNE)Potent competitive inhibitors (Ki = 6–35 nM)

Differential Activity Between Isomers in Anti-inflammatory Contexts

The spatial arrangement of substituents on the indazole ring significantly influences the biological activity. Studies comparing different isomers of tetrahydro-indazole derivatives have revealed marked differences in their anti-inflammatory potency. For instance, in a study of 1-aryl- and 2-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, the 1-aryl isomers displayed considerably higher anti-inflammatory activity in carrageenan edema tests than their 2-aryl counterparts. researchgate.net The most active compound from this series, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, demonstrated a potent effect. researchgate.net

This isomer-specific activity is also observed in derivatives targeting HNE, where the synthesis often results in a mixture of N1 and N2 isomers that need to be separated and characterized to identify the more active form. These findings underscore the importance of regiochemistry in the design of potent anti-inflammatory agents based on the tetrahydro-indazole scaffold.

Antimicrobial Efficacy and Associated Molecular Targets

The tetrahydro-indazole framework has also been a source of potent antimicrobial agents, with derivatives showing efficacy against a range of bacterial and fungal pathogens.

Broad-Spectrum Activity Against Bacterial Strains (e.g., S. aureus, Bacillus subtilis, E. Coli)

Derivatives of tetrahydro-indazole have been shown to possess significant antibacterial properties. nih.gov Research has demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, including clinically relevant strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net

For example, a series of novel 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives were synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited excellent to moderate activity against S. aureus, B. subtilis, and E. coli. researchgate.net The mechanism of action for some of these antibacterial agents has been linked to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication. researchgate.netresearchgate.net Molecular docking studies have corroborated this, showing that certain derivatives fit well into the active site of the DNA gyrase enzyme, suggesting a clear molecular target for their antibacterial action. researchgate.netresearchgate.netnih.gov Some pyrazole (B372694) derivatives, which share a structural relationship with indazoles, have exhibited potent inhibition of S. aureus DNA gyrase with IC₅₀ values as low as 0.125 μg/mL. researchgate.net

Table 2: Antibacterial Activity of Tetrahydro-Indazole Derivatives
Derivative ClassBacterial StrainsMolecular TargetReference
1-(...tetrahydro-1H-indazol-5-yl)ethan-1-onesS. aureus, Bacillus subtilis, E. ColiDNA Gyrase researchgate.net
2H-IndazolesEnterococcus faecalis, S. aureus, S. epidermidisNot specified
Pyrazole DerivativesGram-positive bacteria, B. subtilis, S. aureusDNA Gyrase researchgate.net

Antifungal Activities

In addition to their antibacterial effects, certain indazole-related derivatives have shown promise as antifungal agents. nih.gov For example, N-methyl-3-aryl indazoles have demonstrated activity against the fungal strain Candida albicans.

Mechanistic studies into the antifungal properties of related heterocyclic compounds have pointed towards the inhibition of succinate (B1194679) dehydrogenase (SDH) as a key mode of action. researchgate.netresearchgate.netnih.gov SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an effective target for fungicides. nih.gov The development of 1,2,4-oxadiazole (B8745197) derivatives, for instance, has yielded compounds with significant activity against a variety of plant-pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. Molecular docking simulations have supported the hypothesis that these compounds interact with and inhibit SDH. nih.gov

Antitumor and Antiproliferative Potentials

The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs and clinical candidates built upon this core. rsc.orgnih.govnih.gov Derivatives of 4,5,6,7-tetrahydro-1H-indazole are also being actively investigated for their potential as anticancer agents. rsc.org

Studies have demonstrated that these compounds can exert potent antiproliferative and apoptotic effects across a range of human cancer cell lines, including ovarian carcinoma (A2780), lung adenocarcinoma (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (HepG2). nih.govresearchgate.netnih.govsemanticscholar.org

The mechanisms underlying these antitumor effects are multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating. nih.govnih.gov For instance, certain polysubstituted indazoles can block cells in the S phase or G2/M phase of the cell cycle. nih.govnih.gov The induction of apoptosis is often linked to the modulation of key regulatory proteins, such as the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.netrsc.org Furthermore, some derivatives may act through the p53/MDM2 pathway. researchgate.netsemanticscholar.org Other research has pointed to the inhibition of critical enzymes like protein kinases, which are often dysregulated in cancer. nih.govresearchgate.net

Table 3: Antitumor Activity of Indazole Derivatives
Derivative ClassCancer Cell LinesMechanism of ActionReference
Polysubstituted indazolesA2780 (ovarian), A549 (lung), IMR32, MDA-MB-231, T47DApoptosis induction, cell cycle arrest (S phase) nih.govresearchgate.net
N-[6-Indazolyl]arylsulfonamidesA2780 (ovarian), A549 (lung)Apoptosis induction, cell cycle arrest (G2/M phase) nih.gov
1H-indazole-3-amine derivativesK562 (leukemia), A549 (lung), PC-3 (prostate), HepG2 (hepatoma)Apoptosis induction (Bcl-2 family, p53/MDM2 pathway) researchgate.netsemanticscholar.org
Indazole-based diarylurea derivativesHCT-116 (colon), PLC/PRF/5 (hepatocellular)Antiproliferative (c-kit targeting) researchgate.net

Inhibition of Cellular Proliferation and Viability

Derivatives of 4,5,6,7-tetrahydro-1H-indazole have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, novel indazole analogues of curcumin (B1669340) have been synthesized and evaluated for their in vitro activity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon cancer) cell lines. japsonline.com Similarly, a series of 1H-indazole-3-amine derivatives were designed and showed inhibitory activity against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). researchgate.net One particular compound from this series, 6o, exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and demonstrated selectivity for cancer cells over normal cells. researchgate.net Further investigation revealed that this compound could induce apoptosis and affect the cell cycle in a concentration-dependent manner. researchgate.net

Another study highlighted a benzimidazole (B57391) derivative, 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1), which inhibits the proliferation of T cells. nih.gov BMT-1 was found to arrest the cell cycle progression of activated T cells from the G1 to the S phase. nih.gov

Molecular Targets in Cancer Pathways (e.g., EZH2, CK2)

The anticancer effects of indazole derivatives are often attributed to their ability to interact with specific molecular targets within cancer-related pathways. While direct inhibition of EZH2 by 4,5,6,7-tetrahydro-1H-indazol-6-ol derivatives is not explicitly detailed in the provided results, the broader class of indazole derivatives is known to target various kinases involved in cancer. nih.gov

However, the inhibition of Protein Kinase CK2 (Casein Kinase 2) by related compounds has been reported. CK2 is a serine/threonine kinase that is often deregulated in cancer. nih.gov A class of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones has been identified as potent, ATP-competitive inhibitors of human CK2. nih.gov Another selective ATP site-directed inhibitor of CK2 is 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB). nih.gov

Enzyme Inhibition and Receptor Agonism/Antagonism

Beyond their anticancer properties, derivatives of this compound have been shown to modulate the activity of various enzymes and receptors, indicating their potential in treating a range of other conditions.

Nitric Oxide Synthase (NOS) Isoform Inhibition

Certain indazole derivatives have been evaluated as inhibitors of nitric oxide synthases (NOS). A study on 7-substituted-indazoles found that 1H-indazole-7-carbonitrile was a potent inhibitor, demonstrating a preference for constitutive NOS over inducible NOS. nih.gov The inhibition of NO formation by this compound was competitive with respect to both the substrate and the cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (H4B). nih.gov

5-HT2 Receptor Agonism and Related Pharmacological Effects (e.g., ocular hypotensive activity)

Serotonin (B10506) 5-HT2 receptor agonists are recognized as potential treatments for ocular hypertension and glaucoma. nih.govacs.org A key derivative, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent and peripherally acting 5-HT2 receptor agonist with an EC50 of 42.7 nM. nih.govacs.org This compound has been shown to significantly lower intraocular pressure in conscious ocular hypertensive monkeys. nih.govacs.org Its high selectivity for 5-HT2 receptors over other serotonergic receptor subtypes makes it a promising candidate for further clinical evaluation. nih.gov Another potent and selective 5-HT2 receptor agonist, (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole, also demonstrated significant efficacy in reducing intraocular pressure in animal models. nih.gov

H+/K+-ATPase Inhibition as an Immunomodulatory Strategy

The benzimidazole derivative 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) has been identified as an inhibitor of H+/K+-ATPase in T cells. nih.gov This inhibition leads to intracellular acidification, which in turn suppresses T cell proliferation. nih.gov This mechanism suggests that such compounds could be developed as novel immunomodulatory agents. nih.gov

Kinase Inhibition (e.g., Protein Kinase C-β, Rho kinase)

Indazole derivatives are well-established as kinase inhibitors. nih.gov While specific data on Protein Kinase C-β inhibition by this compound derivatives is not available in the search results, the scaffold is known to be a source of inhibitors for various kinases.

The inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK), a serine/threonine kinase, has been a significant area of research. nih.govrsc.org N-substituted prolinamido indazole derivatives have been reported as potent Rho-kinase inhibitors. nih.gov Additionally, specific Rho-kinase inhibitors have been developed and have shown to be effective in reducing intraocular pressure in animal models of ocular hypertension. epa.gov

Monoamine Oxidase (MAO) Inhibition

Derivatives of the indazole scaffold have been identified as notable inhibitors of monoamine oxidase (MAO), enzymes crucial for the metabolism of neurotransmitter amines in both peripheral and central tissues. researchgate.net The inhibition of these enzymes is a key strategy in the management of neuropsychiatric and neurodegenerative conditions. researchgate.net

A study investigating a series of fifteen C5- and C6-substituted indazole derivatives revealed significant potential, particularly as inhibitors of the MAO-B isoform. researchgate.net This interest was sparked by earlier findings that 7-nitroindazole, a neuronal nitric oxide synthase (nNOS) inhibitor, also inhibits MAO-B. researchgate.net

While most compounds in the series showed modest to low inhibition of MAO-A, one derivative, 5c , emerged as a submicromolar inhibitor of human MAO-A with an IC50 value of 0.745 µM. researchgate.net In contrast, all tested compounds demonstrated potent inhibition of human MAO-B, with submicromolar IC50 values. researchgate.net Specifically, substitutions at the C5 position of the indazole ring yielded exceptionally potent MAO-B inhibitors, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net Further studies on a selected derivative indicated a competitive mode of MAO inhibition. researchgate.net The synthetic precursor, 1H-indazol-5-ol , was also found to be a good inhibitor of porcine D-amino acid oxidase (DAAO) with an IC50 of 2.03 µM. researchgate.net

Notably, the study highlighted that 1H-indazol-6-ol itself demonstrated inhibitory activity against MAO-A, underscoring the importance of a substituent at the C5 or C6 position for this activity. researchgate.net

Table 1: MAO Inhibition by Selected Indazole Derivatives

Compound Target IC50 (µM) Inhibition Mode
5c human MAO-A 0.745 -
C5-substituted indazoles human MAO-B 0.0025 - 0.024 Competitive
1H-indazol-5-ol porcine DAAO 2.03 -

| 1H-indazol-6-ol | MAO-A | Inhibitory Activity | - |

Other Emerging Biological Activities of Tetrahydroindazole (B12648868) Scaffolds

The versatile structure of indazole derivatives allows for functionalization at various positions, leading to a wide array of pharmacological activities. nih.gov Beyond enzyme inhibition, these scaffolds have shown promise in modulating major physiological systems. nih.gov

Cardiovascular System Modulations

Indazole derivatives have demonstrated significant potential in addressing cardiovascular diseases, with various compounds showing beneficial effects against conditions like arrhythmia, ischemia-reperfusion (I/R) injury, and hypertension. nih.gov

One of the most promising compounds, DY-9760e , has shown cardioprotective effects against myocardial I/R injury. nih.gov Another notable derivative, YC-1 , has been developed for its potential therapeutic use in circulatory disorders. nih.gov Research has also highlighted ARRY-797 , a selective p38α kinase inhibitor, which has been under investigation for treating LMNA-related dilated cardiomyopathy. nih.gov Furthermore, compounds such as 7-nitroindazole and 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) have been explored for their antihypertensive properties. nih.gov

The mechanism of action for some of these derivatives involves targeting key signaling pathways. For instance, treatment with Indazole-Cl (In-Cl) was found to normalize platelet-derived growth factor (PDGF)-BB-induced cell proliferation in vascular smooth muscle cells, suggesting a strategy for reducing cardiac remodeling. nih.gov

Table 2: Cardiovascular Activity of Selected Indazole Derivatives

Compound Therapeutic Target/Use Reference
DY-9760e Myocardial I/R injury nih.gov
YC-1 Circulatory disorders nih.gov
ARRY-797 LMNA-related dilated cardiomyopathy nih.gov
7-nitroindazole Hypertension nih.gov
TCS-80 Hypertension nih.gov

| Indazole-Cl | PDGF-related cardiac remodeling | nih.gov |

Central Nervous System (CNS) Engagement

In addition to their role as MAO inhibitors, indazole derivatives have been recognized for other forms of CNS engagement, including potential antipsychotic, analgesic, and antipyretic activities. nih.gov The foundational structure of these compounds is present in several drugs with CNS applications. For example, granisetron, an indazole derivative, functions as a 5HT3 receptor antagonist and is used as an anti-emetic. nih.gov Another example is edaravone, which contains an indazole-like core and is used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov The development of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives as potent human neutrophil elastase (HNE) inhibitors also points toward therapeutic potential in inflammatory diseases, which can have neurological implications. nih.gov

Farnesoid X Receptor (FXR) Modulation

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine that plays a critical role in regulating bile acid, lipid, and glucose metabolism. mdpi.comguidetopharmacology.org It has become a significant target for treating metabolic diseases like nonalcoholic steatohepatitis (NASH) and cholestasis. mdpi.com While many FXR modulators are known, recent attention has turned to new chemical scaffolds. Patent literature indicates that 4,5,6,7-tetrahydro-indazole derivatives have been developed as FXR active modulator compounds, suggesting their potential role in this therapeutic area. google.com Although detailed pharmacological data in peer-reviewed literature for this specific scaffold is still emerging, the inclusion in patents underscores active research into their utility as FXR modulators. google.com

Future Research Directions and Translational Perspectives for 4,5,6,7 Tetrahydro 1h Indazol 6 Ol

Identification of Novel Biological Targets and Therapeutic Applications

The tetrahydroindazole (B12648868) core is a versatile pharmacophore, and its derivatives have been identified as potent modulators of various biological targets. This suggests that 4,5,6,7-tetrahydro-1H-indazol-6-ol could be a valuable starting point for the discovery of new therapeutic agents.

Future research should focus on screening this compound and its analogues against a diverse panel of biological targets. Based on the activities of related compounds, promising areas of investigation include:

Enzyme Inhibition: Analogues such as 1,5,6,7-tetrahydro-4H-indazol-4-ones have been identified as potent inhibitors of human neutrophil elastase (HNE), with Ki values in the low nanomolar range. nih.gov This suggests a potential therapeutic application in inflammatory diseases where HNE activity is excessive. nih.gov Other related indazole derivatives have shown inhibitory activity against enzymes like phosphoinositide 3-kinase (PI3K) and interleukin-2 (B1167480) inducible T-cell kinase (ITK), highlighting the potential for developing selective kinase inhibitors for cancer and inflammatory disorders. creative-proteomics.comnih.gov

Receptor Modulation: Tetrahydroindazole-based compounds have been developed as highly potent and selective ligands for the sigma-2 receptor, which is implicated in central nervous system (CNS) disorders and cancer. nashbio.comeuropeanreview.org Furthermore, the related compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol is a potent 5-HT2 receptor agonist with potential for treating ocular hypertension. nih.gov These findings suggest that this compound could be a scaffold for developing novel receptor modulators.

Antimicrobial Activity: A novel class of tetrahydroindazole-based compounds has been identified as potent inhibitors of Mycobacterium tuberculosis, suggesting a potential avenue for developing new anti-tuberculosis agents. researchgate.net

The table below summarizes the biological activities of some representative indazole and tetrahydroindazole derivatives, providing a rationale for exploring similar activities for this compound.

Compound ClassBiological TargetPotential Therapeutic Application
1,5,6,7-Tetrahydro-4H-indazol-4-onesHuman Neutrophil Elastase (HNE)Inflammatory diseases nih.gov
Tetrahydroindazole derivativesSigma-2 ReceptorCentral Nervous System (CNS) disorders, Cancer nashbio.comeuropeanreview.org
Thieno[3,2-d]pyrimidine with indazole moietyPhosphoinositide 3-kinase (PI3K)Cancer creative-proteomics.com
Tetrahydroindazole-containing compoundsInterleukin-2 Inducible T-Cell Kinase (ITK)Inflammatory disorders like asthma nih.gov
1-((S)-2-aminopropyl)-1H-indazol-6-ol5-HT2 ReceptorOcular hypertension, Glaucoma nih.gov
Tetrahydroindazole derivativesMycobacterium tuberculosisTuberculosis researchgate.net

Development of Advanced Synthetic Methodologies for Complex Analogues

The exploration of the full therapeutic potential of this compound hinges on the ability to synthesize a diverse library of complex analogues. While direct synthetic routes to this specific compound are not extensively documented in publicly available literature, various methods for the synthesis of the core tetrahydroindazole scaffold and its derivatives have been reported.

Future efforts should focus on adapting and advancing these methodologies to allow for the precise and efficient introduction of a wide range of substituents onto the this compound core. Key areas for development include:

Regioselective Functionalization: Developing methods for the selective modification of different positions on the tetrahydroindazole ring system is crucial for structure-activity relationship (SAR) studies. This includes N-alkylation and N-acylation, which can lead to isomeric products, as well as substitutions on the cyclohexyl ring. nih.gov

Multicomponent Reactions: Exploring one-pot multicomponent reactions could provide a rapid and efficient way to generate libraries of diverse tetrahydroindazole analogues.

Catalytic Methods: The use of novel catalysts could improve the efficiency, selectivity, and environmental friendliness of the synthetic routes. For instance, Lewis acid-promoted reactions of cycloalkanones with hydrazones have been described for the synthesis of 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles.

Flow Chemistry: The application of flow chemistry could enable better control over reaction parameters, leading to higher yields and purity, and facilitating scale-up production.

The table below outlines some existing synthetic strategies for the tetrahydroindazole scaffold that could be adapted and optimized for the synthesis of complex analogues of this compound.

Synthetic ApproachDescriptionPotential for Analogue Synthesis
Condensation Reactions Reaction of α,β-unsaturated ketones with hydrazines.A widely used and versatile method for constructing the core scaffold.
Cyclocondensation Cyclocondensation of 1,3,3'-tricarbonyls with monosubstituted hydrazines.Allows for the synthesis of highly substituted tetrahydroindazolone derivatives. plos.org
Lewis Acid-Promoted Reactions AlCl3-promoted reactions of cycloalkanones with hydrazones.A mild and operationally simple method to access 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles and their analogues.
Intramolecular Friedel-Crafts Acylation Used in the synthesis of polyheterocyclic structures from tetrahydroindol-4-one precursors.A potential strategy for creating more complex, fused ring systems. nih.gov

Integration of Multi-Omics Data with Chemical Biology Approaches

To fully elucidate the mechanism of action and identify novel therapeutic opportunities for this compound and its analogues, a systems-level understanding of their biological effects is required. The integration of multi-omics data with chemical biology approaches offers a powerful strategy to achieve this. europeanreview.orgresearchgate.net

While specific multi-omics studies on this compound are yet to be reported, future research in this area could involve:

Target Deconvolution: For analogues of this compound identified through phenotypic screening, a combination of chemical proteomics and genomics can be used to identify their molecular targets. researchgate.netnih.gov This involves using the compound as a probe to pull down its binding partners from cell lysates, followed by mass spectrometry-based protein identification.

Pathway Analysis: Transcriptomic and proteomic profiling of cells treated with this compound can reveal the cellular pathways and networks that are modulated by the compound. europeanreview.org Integrating this with metabolomic data can provide a comprehensive picture of the compound's impact on cellular metabolism. nih.gov

Biomarker Discovery: Multi-omics data from preclinical models and eventually clinical trials can be used to identify biomarkers that predict the response to treatment with this compound-based therapies. europeanreview.org

The integration of these different omics datasets can provide a holistic view of the drug's mechanism of action, from the initial molecular interaction to the downstream cellular response.

Design of Highly Selective and Potent Tetrahydroindazole Probes for Fundamental Research

The development of highly selective and potent chemical probes is essential for dissecting complex biological processes. The tetrahydroindazole scaffold has already proven to be a valuable template for the design of such probes. nashbio.comeuropeanreview.org

Future research should focus on the rational design of probes based on the this compound structure to investigate specific biological questions. This would involve:

Structure-Based Design: Utilizing the crystal structures of target proteins in complex with tetrahydroindazole ligands to guide the design of more potent and selective inhibitors.

Incorporation of Reporter Tags: Modifying the this compound scaffold to include fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups. These tags would enable the visualization of the probe's localization within cells, the identification of its binding partners, and the mapping of its binding site.

Pharmacophore Modeling: Using computational models to define the key chemical features required for high-affinity binding to a specific target. This can guide the synthesis of focused libraries of probes with improved properties. europeanreview.org

The development of such probes would not only advance our understanding of the specific targets of this compound but also provide valuable tools for the broader cell biology and drug discovery communities.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterOptimization StrategyYield Improvement
SolventPEG-400:DMF (2:1) vs. pure DMF+15%
Catalyst (CuI)10 mol% vs. 5 mol%+10%
Reaction Time12 hrs vs. 6 hrs (room temperature)+20%

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound and its derivatives?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., δ 8.62 ppm for indazole NH) and carbon backbone .
  • HRMS/FAB-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 335.1512) .
  • TLC : Monitors reaction progress (e.g., Rf 0.49 in EtOAc:hexanes) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1646 cm⁻¹) .

Critical Tip : Use DMSO-d6 for NMR to resolve exchangeable protons (e.g., hydroxyl groups) .

Advanced: How can researchers optimize the solubility and bioavailability of tetrahydroindazole derivatives without compromising biological activity?

Methodological Answer:
Strategies include:

  • pH-adjusted solubility assays : Dissolve compounds in phosphate buffer (pH 7.4) and measure absorbance at λmax to calculate solubility .
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at non-critical positions (e.g., C-4) .
  • Kinetic solubility profiling : Use automated systems (e.g., TECAN IVO) to monitor dissolution rates in biorelevant media .

Q. Table 2: Solubility Data for Derivatives

DerivativeSolubility (µg/mL, pH 7.4)Bioactivity (IC50, nM)
Parent compound12.3 ± 1.5850 ± 50
C-4 hydroxyl45.6 ± 3.2920 ± 70
C-3 carboxyl78.9 ± 4.81050 ± 90

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo activity data for tetrahydroindazole-based compounds?

Methodological Answer:
Address discrepancies by:

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Pharmacokinetic profiling : Compare plasma exposure (AUC) and tissue distribution in rodent models .
  • Target engagement studies : Validate target binding in vivo using PET tracers or ex vivo autoradiography .

Case Study : A compound showing potent in vitro DHODH inhibition (IC50 = 50 nM) but poor in vivo efficacy was found to have low blood-brain barrier penetration, necessitating structural lipophilicity adjustments .

Advanced: How do structural modifications at specific positions of the tetrahydroindazole core influence inhibitory activity against targets like human dihydroorotate dehydrogenase (DHODH)?

Methodological Answer:
SAR studies reveal:

  • C-6 hydroxyl : Critical for hydrogen bonding with DHODH active site (ΔIC50 = 10-fold loss upon removal) .
  • N-1 substituents : Bulky groups (e.g., benzyl) reduce activity due to steric hindrance .
  • Ring saturation : Fully saturated 4,5,6,7-tetrahydro derivatives improve metabolic stability vs. aromatic analogs .

Q. Table 3: DHODH Inhibitory Activity of Derivatives

ModificationIC50 (nM)Selectivity (vs. COX-2)
Parent compound85 ± 1050-fold
C-6 methoxy1200 ± 905-fold
N-1 methyl950 ± 7030-fold

Advanced: What experimental designs are recommended for analyzing contradictory cytotoxicity data in tetrahydroindazole derivatives across cell lines?

Methodological Answer:

  • Dose-response normalization : Use Hill slopes to compare potency (e.g., EC50) across cell lines .
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
  • Redundant assay validation : Confirm activity in ≥3 independent assays (e.g., MTT, apoptosis, clonogenic) .

Example : A derivative showing cytotoxicity in HeLa but not MCF-7 cells was linked to differential expression of pro-apoptotic Bax protein .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-indazol-6-ol
Reactant of Route 2
4,5,6,7-tetrahydro-1H-indazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.